Rodocaine
Overview
Description
Rodocaine is a local anesthetic compound used primarily in ophthalmology. It is known for its effectiveness in providing anesthesia for eye surgeries and other medical procedures. This compound is a member of the amino amide class of local anesthetics, which are known for their stability and long-lasting effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rodocaine can be synthesized through a series of chemical reactions involving the formation of an amide bond. The synthesis typically starts with the reaction of 2-chloro-6-methylphenylamine with a suitable acyl chloride to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the necessary functional groups and achieve the final structure of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of advanced technologies ensures high yield and consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Rodocaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or electrophilic aromatic substitution reagents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Rodocaine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their chemical properties.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Medicine: Widely used in ophthalmology for local anesthesia during eye surgeries. It is also explored for its potential use in other medical fields.
Mechanism of Action
Rodocaine exerts its effects by blocking sodium channels in nerve cells. By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. This mechanism is similar to other local anesthetics and involves the stabilization of the neuronal membrane .
Comparison with Similar Compounds
Rodocaine is compared with other local anesthetics such as lidocaine, bupivacaine, and ropivacaine:
Lidocaine: Similar in structure and mechanism but has a shorter duration of action.
Bupivacaine: Longer-lasting but with a higher potential for toxicity.
Ropivacaine: Similar duration of action but with a lower risk of cardiotoxicity.
This compound is unique in its specific use in ophthalmology and its balanced profile of efficacy and safety .
Similar Compounds
This compound stands out due to its specific application in eye surgeries and its favorable safety profile compared to other local anesthetics .
Properties
CAS No. |
38821-80-6 |
---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1 |
InChI Key |
ICLIXBRUSBYXEV-ZBFHGGJFSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Appearance |
Solid powder |
Key on ui other cas no. |
39489-97-9 39489-99-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R 22700 rodocaine rodocaine, (trans)-(+)-isomer rodocaine, (trans)-(+-)-isomer rodocaine, (trans)-(-)-isomer rodocaine, hydrochloride, (trans)-isomer rodocaine, monohydrochloride, (cis)-isomer trans-6-chloro-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta(b)pyridine-1-propiono-o- toluidide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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